molecular formula C15H18N2 B096793 1,3-Diphenylpropane-1,3-diamine CAS No. 19293-52-8

1,3-Diphenylpropane-1,3-diamine

Cat. No. B096793
CAS RN: 19293-52-8
M. Wt: 226.32 g/mol
InChI Key: ILDQIFPNBGCLRH-UHFFFAOYSA-N
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Patent
US04193905

Procedure details

111 g (0.5 mol) of 3,5-diphenyl-2-pyrazoline are hydrogenated with 10 g of freshly prepared Raney nickel in 400 ml of methanol saturated with NH3 for 14 hours at 80° C./100 atmospheres. The catalyst is filtered off and the solvent is removed in a rotary evaporator. Distillation under a high vacuum gives 102 g=90% of theory of a colourless oil1/2.
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:11][CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>[Ni].CO>[C:1]1([CH:7]([NH2:8])[CH2:11][CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH2:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation under a high vacuum
CUSTOM
Type
CUSTOM
Details
gives 102 g=90% of theory of a colourless oil1/2

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC(N)C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.